塔卡隆内酯 A

描述

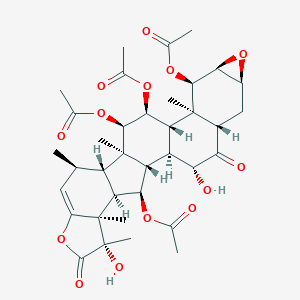

Taccalonolides are a class of microtubule-stabilizing agents isolated from Tacca chantrieri that have shown selective cancer-fighting properties . Taccalonolide A is a steroid isolated from Tacca chantrieri, with cytotoxic and antimalarial activities .

Synthesis Analysis

Taccalonolides have been isolated from the genus of Tacca and have been shown to possess a similar microtubule-stabilizing activity as the famous drug paclitaxel . The structures of taccalonolides A and B were elucidated in 1987 as a complex pentacyclic steroidal-like structure .Molecular Structure Analysis

Taccalonolides are highly oxygenated pentacyclic steroids . Each taccalonolide contains a C2-C3 epoxide and all except taccalonolide C have a C23-C26 lactone ring .Chemical Reactions Analysis

Taccalonolides have a unique mechanism of covalently binding to the microtubule . The C22–C23 epoxide can significantly increase the antiproliferation potency of taccalonolides due to the covalent link of C22 and the carboxylic group of D226 .Physical And Chemical Properties Analysis

Taccalonolide A has the molecular formula of C36H46O14 . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用

Microtubule Stabilization

Taccalonolides are known for their ability to stabilize microtubules, which are integral components of the cell cytoskeleton . This stabilization is crucial for preventing the proliferation of cancer cells. Taccalonolides, including Taccalonolide A, have shown similar microtubule-stabilizing activity to well-known drugs like paclitaxel but with the added benefit of reversing multi-drug resistance .

Anticancer Activity

In vitro studies have demonstrated that Taccalonolide A exhibits cytotoxic activity against various cancer cell lines, such as HeLa, HepG2, and Huh7 . Moreover, it has shown promising antitumor activity in vivo, particularly in breast cancer xenograft models like MDA-MB-231 and -435 .

Drug Resistance Circumvention

One of the most significant advantages of Taccalonolide A is its ability to circumvent drug resistance mechanisms that limit the effectiveness of other chemotherapeutic agents . This includes resistance to drugs like paclitaxel and doxorubicin, making Taccalonolide A a potential candidate for treating drug-resistant tumors .

Mechanism of Action

Taccalonolide A has a unique mechanism of action, which involves covalently binding to microtubules . This is different from other microtubule-targeting drugs and suggests a novel approach to cancer treatment. The covalent binding site has been identified as β-tubulin D226, which is a distinctive feature of its mechanism .

Structural Modification and SARs

The structure-activity relationships (SARs) of Taccalonolides have been explored through semi-synthesis and modification . These studies have led to the development of derivatives with increased antiproliferative potency, highlighting the importance of the C22–C23 epoxide in enhancing the activity of Taccalonolides .

Low Toxicity Profile

An appealing aspect of Taccalonolide A is its low toxicity compared to other microtubule-targeting drugs . This makes it a more favorable option for clinical applications, as it may lead to fewer side effects and better patient tolerance.

Semi-Synthesis for Drug Discovery

The semi-synthesis of Taccalonolides, including Taccalonolide A, provides a pathway for the discovery of new microtubule-stabilizing drugs . By altering the natural structure, researchers can enhance the drug’s properties and potentially develop more effective cancer treatments.

Potential in Combination Therapies

Given its ability to reverse multi-drug resistance and its unique mechanism of action, Taccalonolide A holds potential for use in combination therapies . It could be paired with other anticancer agents to create a synergistic effect, improving the overall efficacy of cancer treatment regimens.

安全和危害

Taccalonolide A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Taccalonolides have captured numerous attention in the field of medicinal chemistry due to their variety of structures, unique mechanism of action, and low toxicity . They have promise as a new and effective cancer-fighting agent to circumvent multiple drug resistance mechanisms . Future research may focus on the development of new antitumor drugs, especially for solid tumors .

作用机制

Target of Action

Taccalonolide A, a highly oxygenated pentacyclic steroid isolated from the genus of Tacca, is considered a novel class of microtubule-stabilizing agents . Microtubules, the fundamental part of the cell cytoskeleton, intimately involve in cell proliferation and are superb targets in clinical cancer therapy today . Taccalonolide A is effective in vitro against cell lines that overexpress P-glycoprotein (Pgp) and multidrug resistance protein 7 (MRP7) .

Mode of Action

The taccalonolides possess a unique mechanism of covalently binding to the microtubule . An X-ray diffraction analysis of a crystal of taccalonolides AJ binding to tubulin indicated that the covalent binding site is at β-tubulin D226 .

Biochemical Pathways

Taccalonolides induce the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis . They also promote bundling of interphase microtubules as well as the formation of multiple asters in mitotic cells .

Pharmacokinetics

It is known that taccalonolides circumvent all three mechanisms of taxane drug resistance both in vitro and in vivo . This suggests that Taccalonolide A may have a different absorption, distribution, metabolism, and excretion (ADME) profile compared to other microtubule-stabilizing agents.

Result of Action

Taccalonolide A causes G2-M accumulation, Bcl-2 phosphorylation, and initiation of apoptosis . It induces microtubule bundling, multipolar spindles, and multiple micronuclei in A549 adenocarcinomic human alveolar basal epithelial cells . These effects on interphase and mitotic microtubules are different from those of paclitaxel and laulimalide, suggesting a unique mechanism of action .

Action Environment

It is known that taccalonolides are effective against drug-resistant tumors in cellular and animal models . This suggests that Taccalonolide A may be effective in a variety of biological environments, including those with multidrug resistance mechanisms.

属性

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14,25-triacetyloxy-3,22-dihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTJLTMUKRRHAT-VJAKQJMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)C)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910895 | |

| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taccalonolide A | |

CAS RN |

108885-68-3 | |

| Record name | Taccalonolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)

![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)

![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)